(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
CAS No.: 216869-17-9
Cat. No.: VC11693724
Molecular Formula: C17H22FN3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216869-17-9 |
|---|---|
| Molecular Formula | C17H22FN3O4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
| Standard InChI | InChI=1S/C17H22FN3O4/c1-2-16(22)19-10-13-11-21(17(23)25-13)12-3-4-15(14(18)9-12)20-5-7-24-8-6-20/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,19,22)/t13-/m0/s1 |
| Standard InChI Key | SXHUEBUADRLXNC-ZDUSSCGKSA-N |
| Isomeric SMILES | CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
| SMILES | CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
| Canonical SMILES | CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS: 216869-17-9) belongs to the oxazolidinone class, characterized by a five-membered oxazolidine ring with a ketone group at position 2 and an (S)-configured stereocenter at position 5 . Its molecular formula is , yielding a molecular weight of 351.4 g/mol . The structure integrates three critical moieties:
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Oxazolidinone core: Essential for ribosomal binding and antibacterial activity .
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3-Fluoro-4-morpholinophenyl group: Enhances target affinity and metabolic stability .
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C5-propionamide side chain: Modulates lipophilicity and antibacterial potency .
The stereochemistry at C5 is strictly (S)-configured, as the (R)-enantiomer lacks antimicrobial activity .
Spectroscopic and Computational Data
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IUPAC Name: -[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide .
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SMILES: CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Oxazolidinone ring formation: Condensation of epichlorohydrin with 3-fluoro-4-morpholinoaniline.
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Stereoselective introduction of the C5-aminomethyl group: Achieved using (S)-glycidol derivatives .
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Acylation with propionyl chloride: Yields the final propionamide substituent .
Key intermediates are purified via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC) .
Analytical Validation
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Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and stereochemistry .
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 352.3 [M+H] .
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High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water gradient).
Pharmacological Profile
Mechanism of Action
Like linezolid, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing formation of the initiation complex . Its fluorine atom enhances penetration through bacterial membranes, while the morpholine ring improves pharmacokinetic stability .
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) against Gram-positive pathogens .
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 2–4 |
| Enterococcus faecalis | 4–8 |
| Streptococcus pneumoniae | 1–2 |
Activity against Gram-negative bacteria is negligible (MIC >128 μg/mL), attributed to efflux pump-mediated resistance .
Toxicity and Pharmacokinetics
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Cytotoxicity: CC >100 μM in mammalian cell lines (HEK-293) .
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Metabolic Stability: t = 4.2 hours in human liver microsomes .
Structure-Activity Relationship (SAR) Analysis
Role of the C5-Acylaminomethyl Group
Table 2: Impact of C5 substituents on antibacterial activity .
| Substituent | clogP | MIC Range (μg/mL) |
|---|---|---|
| Propionamide (target) | 1.7–2.4 | 2–8 |
| Acetamide | 1.3–1.8 | 4–16 |
| Butyramide | 2.1–2.9 | 8–32 |
Smaller alkyl groups (e.g., acetamide) reduce potency due to decreased lipophilicity, while bulkier groups (e.g., butyramide) hinder ribosomal binding . The propionamide group optimizes lipophilicity (clogP ~2.0) and steric compatibility.
Fluorine and Morpholine Contributions
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Fluorine: Increases membrane permeability (cLogP reduced by 0.5 vs. non-fluorinated analogues) .
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Morpholine: Prevents oxidative metabolism at the 4-position, extending half-life .
Applications and Future Directions
Resistance Mitigation Strategies
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Combination therapy: Co-administration with efflux pump inhibitors (e.g., reserpine) restores activity against Gram-negative strains .
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Prodrug formulations: Phosphate esters improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for parent compound) .
Derivative Development
Ongoing research focuses on:
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